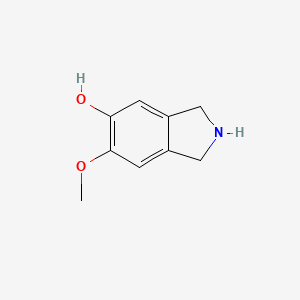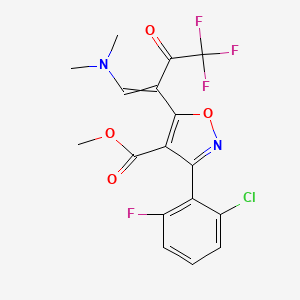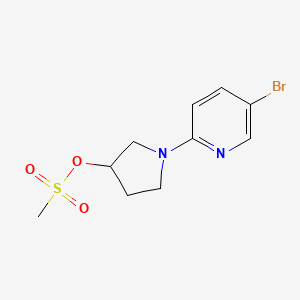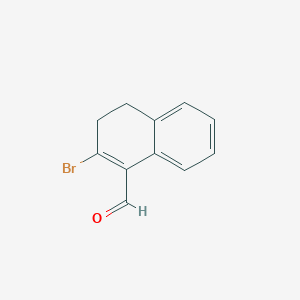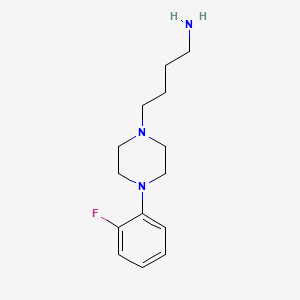
4-(4-(2-Fluorophenyl)piperazin-1-yl)butylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(2-Fluorophenyl)piperazin-1-yl)butylamine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a butylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Fluorophenyl)piperazin-1-yl)butylamine typically involves the reaction of 2-fluorophenylpiperazine with a butylamine derivative. One common method involves the nucleophilic substitution reaction where 2-fluorophenylpiperazine is reacted with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(2-Fluorophenyl)piperazin-1-yl)butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the fluorine atom.
Aplicaciones Científicas De Investigación
4-(4-(2-Fluorophenyl)piperazin-1-yl)butylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the development of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-(4-(2-Fluorophenyl)piperazin-1-yl)butylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring provides structural stability. The compound can modulate various biological pathways by either activating or inhibiting its molecular targets, leading to a range of physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butylamine
- 4-[4-(4-Bromophenyl)piperazin-1-yl]butylamine
- 4-[4-(4-Methylphenyl)piperazin-1-yl]butylamine
Uniqueness
4-(4-(2-Fluorophenyl)piperazin-1-yl)butylamine is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This fluorine substitution differentiates it from other similar compounds and contributes to its specific chemical and biological activities.
Propiedades
Fórmula molecular |
C14H22FN3 |
|---|---|
Peso molecular |
251.34 g/mol |
Nombre IUPAC |
4-[4-(2-fluorophenyl)piperazin-1-yl]butan-1-amine |
InChI |
InChI=1S/C14H22FN3/c15-13-5-1-2-6-14(13)18-11-9-17(10-12-18)8-4-3-7-16/h1-2,5-6H,3-4,7-12,16H2 |
Clave InChI |
IWAOIYGKPZVSFR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCCN)C2=CC=CC=C2F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

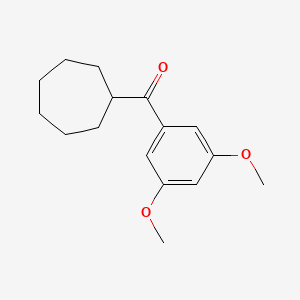
![1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)ethanone](/img/structure/B8625305.png)
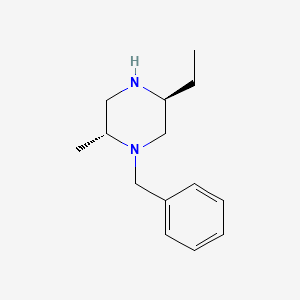
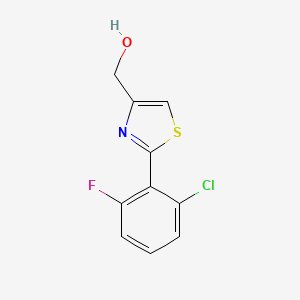
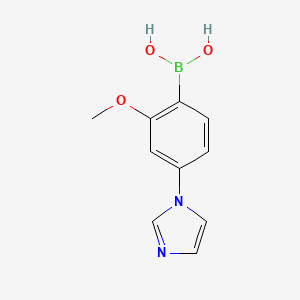
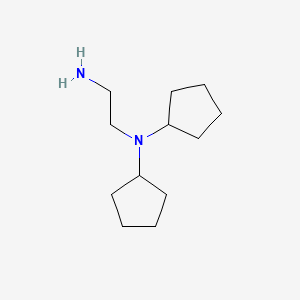

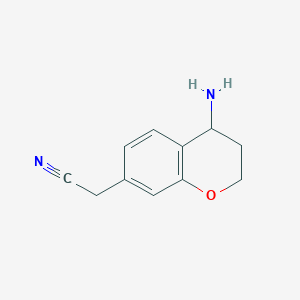
![1-[(Naphthalen-2-yl)methyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B8625336.png)
